molecular formula C6H12N4O2S B5917009 N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide

N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide

Cat. No. B5917009
M. Wt: 204.25 g/mol
InChI Key: VLGZTOGABYNHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide, also known as DETA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. It is a water-soluble compound that can release NO in a controlled manner, making it a valuable tool for studying the physiological and biochemical effects of NO.

Mechanism of Action

N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide releases NO in a controlled manner, which can activate the soluble guanylate cyclase (sGC) enzyme in cells. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which is a second messenger that can regulate a variety of cellular functions.
Biochemical and Physiological Effects:
N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and regulation of neuronal signaling. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide has several advantages as a tool for scientific research, including its ability to release NO in a controlled manner, its water solubility, and its stability under physiological conditions. However, it also has some limitations, including its potential to decompose in the presence of light and its sensitivity to pH and temperature.

Future Directions

There are several potential future directions for research involving N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide. One area of interest is the development of new NO donor compounds with improved stability and potency. Another area of interest is the use of N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide in combination with other compounds to investigate the synergistic effects of NO and other signaling molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide, particularly in the context of specific disease states.

Synthesis Methods

The synthesis of N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide involves the reaction of diethylamine with sulfamic acid, followed by the addition of sodium nitrite and sodium hydroxide. The reaction proceeds through the formation of an intermediate diazonium salt, which is then coupled with the triazole ring to form N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide.

Scientific Research Applications

N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide has been used in a variety of scientific research applications, including the study of cardiovascular function, vasodilation, and platelet aggregation. It has also been used as a tool for investigating the role of NO in neuronal signaling, inflammation, and cancer.

properties

IUPAC Name

N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-3-10(4-2)13(11,12)6-7-5-8-9-6/h5H,3-4H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGZTOGABYNHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1H-1,2,4-triazole-5-sulfonamide

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